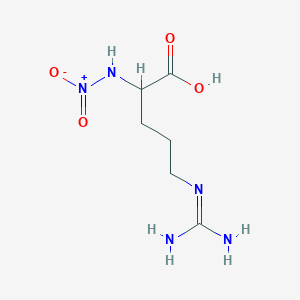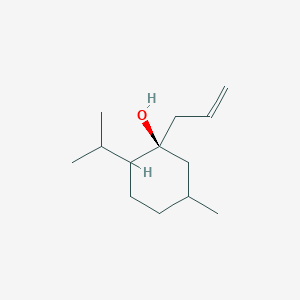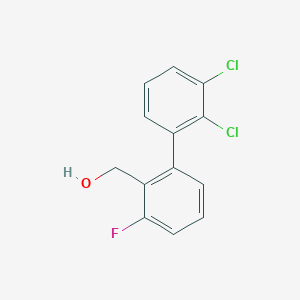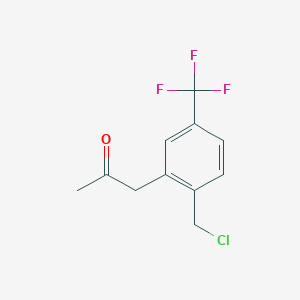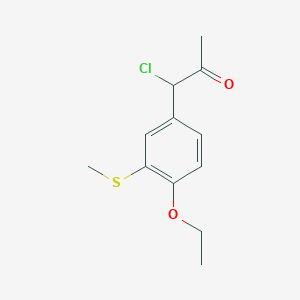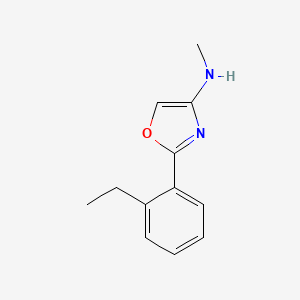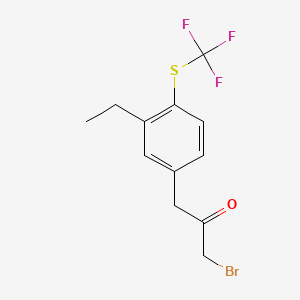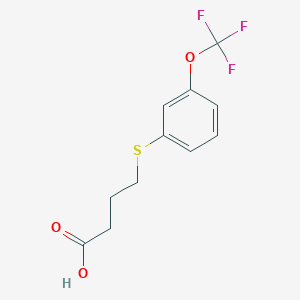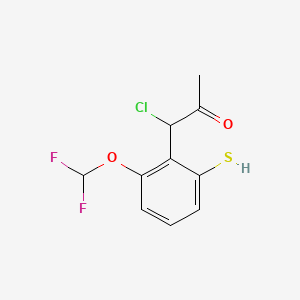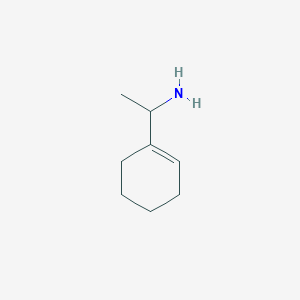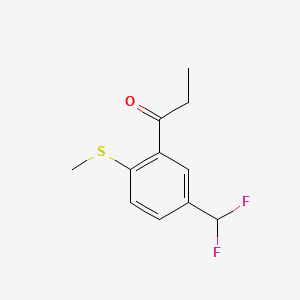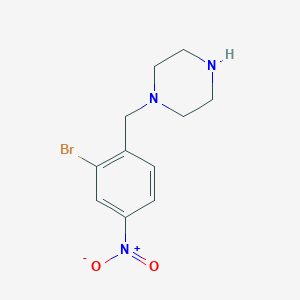
3-Bromo-4-(piperazin-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(piperazin-1-ylmethyl)aniline is an organic compound that features a bromine atom, a piperazine ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the para position, forming 4-bromoaniline.
Piperazine Introduction: The brominated aniline is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperazine introduction, utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aniline moiety can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(piperazin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the aniline moiety can participate in hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: Lacks the piperazine ring, making it less versatile in medicinal applications.
4-(Piperazin-1-ylmethyl)aniline:
Uniqueness
3-Bromo-4-(piperazin-1-ylmethyl)aniline is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules for various applications.
Eigenschaften
Molekularformel |
C11H14BrN3O2 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
1-[(2-bromo-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI-Schlüssel |
PYIXCGUFOUGUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


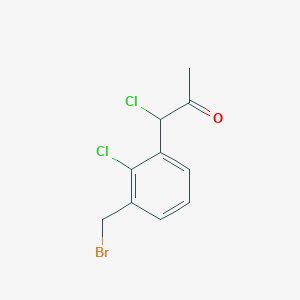
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
